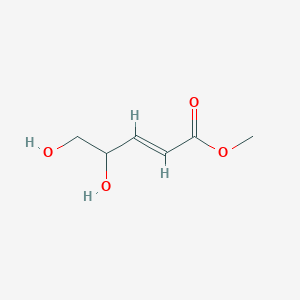
Methyl (E)-4,5-Dihydroxypent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-4,5-Dihydroxypent-2-enoate is a chemical compound characterized by its molecular structure, which includes a methyl group attached to a dihydroxylated pent-2-enoic acid
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the esterification of (E)-4,5-dihydroxypent-2-enoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized chemical reactions that ensure high yield and purity. This involves controlling reaction conditions such as temperature, pressure, and the use of specific catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Production of alcohols or other reduced derivatives.
Substitution: Generation of different functionalized derivatives.
Scientific Research Applications
Chemistry: Methyl (E)-4,5-Dihydroxypent-2-enoate is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: It may be explored for its therapeutic properties or as a precursor in drug synthesis. Industry: The compound can be utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (E)-4,5-Dihydroxypent-2-enoate exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl (Z)-4,5-Dihydroxypent-2-enoate
Methyl 4,5-Dihydroxyhex-2-enoate
Methyl 3,4-Dihydroxypentanoate
Uniqueness: Methyl (E)-4,5-Dihydroxypent-2-enoate is unique due to its specific geometric configuration (E-isomer) and the presence of two hydroxyl groups on the pent-2-enoic acid backbone. This configuration can influence its reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
methyl (E)-4,5-dihydroxypent-2-enoate |
InChI |
InChI=1S/C6H10O4/c1-10-6(9)3-2-5(8)4-7/h2-3,5,7-8H,4H2,1H3/b3-2+ |
InChI Key |
NEIOXAVHFBRGFA-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(CO)O |
Canonical SMILES |
COC(=O)C=CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















